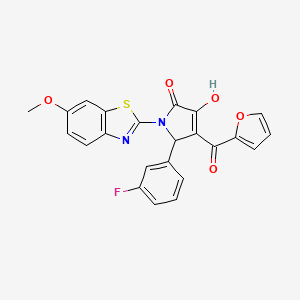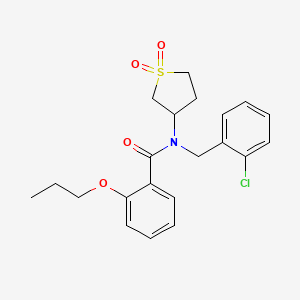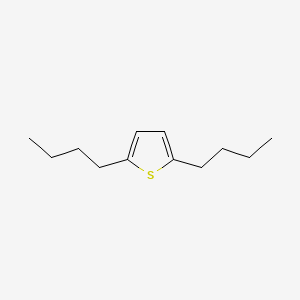![molecular formula C21H22N4O3S2 B12137025 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B12137025.png)
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, a sulfanyl group, and an acetamidophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, introduction of the sulfanyl group, and coupling with the acetamidophenyl acetamide.
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under mild conditions.
Coupling with Acetamidophenyl Acetamide: The final step involves coupling the thienopyrimidine derivative with acetamidophenyl acetamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamidophenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Sulfanyl-Substituted Compounds: Molecules with sulfanyl groups attached to various aromatic or heterocyclic systems.
Acetamidophenyl Derivatives: Compounds containing the acetamidophenyl moiety with different functional groups.
Uniqueness
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is unique due to its combination of a thienopyrimidine core, a sulfanyl group, and an acetamidophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H22N4O3S2 |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-5-10-25-20(28)18-12(2)13(3)30-19(18)24-21(25)29-11-17(27)23-16-8-6-15(7-9-16)22-14(4)26/h5-9H,1,10-11H2,2-4H3,(H,22,26)(H,23,27) |
InChIキー |
HSQNUWHWNLRTBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)

![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12136957.png)

![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12136978.png)

![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)

![2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12136989.png)
![(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136996.png)

![5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)
